
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple ether linkages and a phosphate group, making it a versatile molecule in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt typically involves the reaction of 3,6,9,12,15-Pentaoxapentacosan-1-ol with phosphoric acid and ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting 3,6,9,12,15-Pentaoxapentacosan-1-ol with phosphoric acid: This step introduces the phosphate group into the molecule.
Neutralization with ammonium hydroxide: This step converts the dihydrogen phosphate into its diammonium salt form.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reaction time, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphate group into different reduced forms.
Substitution: The ether linkages in the molecule can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological membranes and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, often acting as a binding site for proteins and other biomolecules. The ether linkages provide flexibility to the molecule, allowing it to fit into various binding pockets and interact with different targets.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15-Pentaoxaoctacosan-1-ol: Similar structure but lacks the phosphate group.
3,6,9,12,15-Pentaoxaheptadecan-1-ol: Shorter chain length and different functional groups.
3,6,9,12,15,18-Hexaoxaicosane-1,20-diol: Contains additional ether linkages and hydroxyl groups.
Uniqueness
What sets 3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt apart from similar compounds is its unique combination of ether linkages and a phosphate group. This structure provides a balance of hydrophilic and hydrophobic properties, making it highly versatile in various applications.
Properties
CAS No. |
68480-03-5 |
|---|---|
Molecular Formula |
C20H49N2O9P |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
azane;2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C20H43O9P.2H3N/c1-2-3-4-5-6-7-8-9-10-24-11-12-25-13-14-26-15-16-27-17-18-28-19-20-29-30(21,22)23;;/h2-20H2,1H3,(H2,21,22,23);2*1H3 |
InChI Key |
OUMOFXVTNLHHRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCOCCOCCOP(=O)(O)O.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


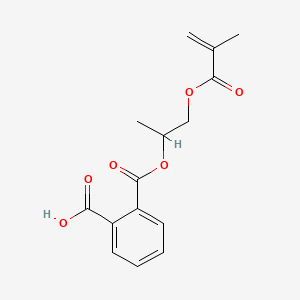
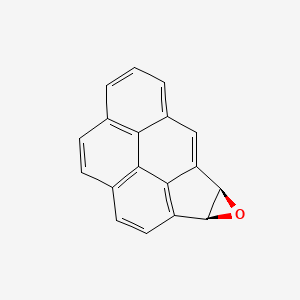
![2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14464061.png)
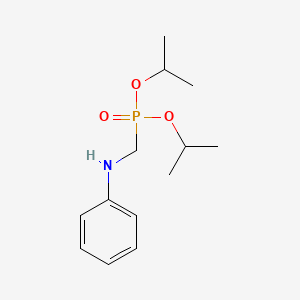
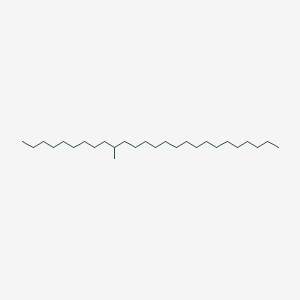

![Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate](/img/structure/B14464081.png)

![2-[(Hydroxymethyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14464089.png)

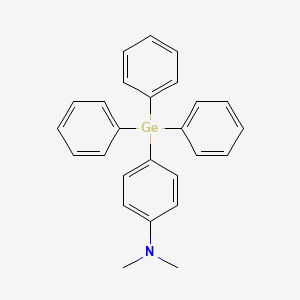
![2-Chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B14464125.png)

![Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate](/img/structure/B14464135.png)
